Volinanserin C-11 (CAS: 174792-03-1), commonly referred to as [11C]MDL 100,907, is a carbon-11 radiolabeled, highly selective antagonist for the serotonin 5-HT2A receptor. In the context of radiopharmaceutical procurement and clinical trial design, selecting the optimal radiotracer is critical for accurate in vivo quantification. [11C]MDL 100,907 features subnanomolar affinity (Kd ~ 0.1 nM) and an exceptionally high specific-to-nonspecific binding ratio in neocortical regions. Because of its precise kinetic profile and absence of brain-penetrant radiometabolites, it serves as the definitive benchmark tracer for mapping 5-HT2A receptor densities and determining target occupancy for atypical antipsychotics and antidepressants [1].
Substituting [11C]MDL 100,907 with alternative 5-HT2A radiotracers such as [18F]altanserin or [18F]setoperone introduces severe quantitative confounds that compromise study integrity. [18F]Setoperone lacks strict selectivity, exhibiting significant cross-reactivity with dopamine D2 and 5-HT2C receptors, thereby skewing striatal signal. While [18F]altanserin offers the logistical advantage of a longer half-life, it produces lipophilic radiometabolites that actively cross the blood-brain barrier (BBB), requiring complex and error-prone mathematical corrections during kinetic modeling. Furthermore, [18F]altanserin is a known substrate for P-glycoprotein (P-gp) efflux transporters, which artificially restricts its brain penetrance and distorts regional distribution data. Consequently, for rigorous target occupancy and precise parametric imaging, the radiochemical synthesis and deployment of [11C]MDL 100,907 remains the quantitatively rigorous choice [1].
A primary driver for selecting [11C]MDL 100,907 over fluorinated alternatives is its clean metabolic profile in the central nervous system. While [18F]altanserin generates lipophilic radiometabolites that cross the blood-brain barrier and contaminate the specific receptor signal, [11C]MDL 100,907 produces no BBB-penetrant radiometabolites. This eliminates the need for complex metabolite-correction algorithms in the brain, allowing the standard three-compartment model to accurately reflect pure parent-compound kinetics [1].
| Evidence Dimension | BBB-penetrant radiometabolite generation |
| Target Compound Data | Zero brain-penetrant radiometabolites |
| Comparator Or Baseline | [18F]Altanserin (Generates active BBB-crossing radiometabolites) |
| Quantified Difference | Complete elimination of metabolite-driven signal contamination |
| Conditions | In vivo PET kinetic modeling in human and non-human primate brains |
Simplifies kinetic modeling and ensures that the measured PET signal is exclusively derived from the parent radioligand binding to the target receptor.
The utility of a radiotracer in psychiatric drug development depends entirely on its target selectivity. [11C]MDL 100,907 demonstrates a subnanomolar affinity for the 5-HT2A receptor with a >300-fold selectivity over 5-HT2C, 5-HT6, 5-HT7, and dopamine D2 receptors. In contrast, older generation tracers like [18F]setoperone and [11C]NMSP exhibit significant affinity for D2 and 5-HT2C receptors, leading to mixed signals, particularly in the striatum where D2 density is high [1].
| Evidence Dimension | Selectivity ratio (5-HT2A over Dopamine D2) |
| Target Compound Data | >300-fold selectivity for 5-HT2A |
| Comparator Or Baseline | [18F]Setoperone / [11C]NMSP (High D2 cross-reactivity) |
| Quantified Difference | >100-fold improvement in target isolation |
| Conditions | In vitro competitive binding assays and in vivo regional distribution |
Prevents off-target binding from confounding 5-HT2A density measurements, which is critical when evaluating multi-receptor atypical antipsychotics.
For robust quantification of receptor occupancy, a radiotracer must achieve a high target-to-background signal. [11C]MDL 100,907 achieves a neocortex-to-cerebellum binding potential (BP) ratio of 4.0 to 6.0 in human subjects, accurately reflecting the known physiological distribution of 5-HT2A receptors. This high specific-to-nonspecific binding ratio provides a wider dynamic range for detecting subtle changes in receptor density compared to less selective radioligands, which suffer from high non-specific binding and lower contrast [1].
| Evidence Dimension | Neocortex-to-cerebellum binding ratio |
| Target Compound Data | 4.0 - 6.0 ratio |
| Comparator Or Baseline | Non-selective historical radioligands (Low specific-to-nonspecific ratio) |
| Quantified Difference | 4-6x signal amplification over background reference region |
| Conditions | Intravenous injection in healthy human subjects evaluated via standard three-compartment model |
Provides the high signal-to-noise ratio required to accurately calculate drug-induced receptor occupancy in Phase I/II clinical trials.
Brain penetrance of radiotracers can be artificially limited by active efflux transporters. [18F]Altanserin has been identified as a substrate for P-glycoprotein (P-gp) at the blood-brain barrier, which actively pumps the tracer out of the central nervous system and distorts the apparent regional distribution. [11C]MDL 100,907 circumvents this liability, ensuring that its brain uptake is strictly a function of blood flow and receptor availability, rather than being confounded by individual variations in P-gp expression [1].
| Evidence Dimension | P-glycoprotein (P-gp) substrate activity |
| Target Compound Data | Non-restrictive P-gp efflux |
| Comparator Or Baseline | [18F]Altanserin (Active P-gp substrate) |
| Quantified Difference | Elimination of transporter-mediated brain exclusion |
| Conditions | In vivo brain distribution and blood-brain barrier transport assays |
Ensures that measured receptor densities are not artificially lowered by efflux transporter activity, increasing the reliability of multi-center trial data.
Because of its >300-fold selectivity for 5-HT2A over D2 receptors, [11C]MDL 100,907 is procured and synthesized as the preferred radiotracer for determining the exact 5-HT2A receptor occupancy of novel atypical antipsychotics in Phase I and II clinical trials, avoiding the mixed-signal confounds of setoperone [1].
The absence of BBB-penetrant radiometabolites allows for simplified and highly accurate kinetic modeling. This makes [11C]MDL 100,907 ideal for mapping subtle changes in 5-HT2A density in cohorts with major depressive disorder or schizophrenia, where data processing reliability is paramount [2].
When radiochemistry laboratories develop new 18F-labeled 5-HT2A tracers to overcome the short 20.4-minute half-life of Carbon-11, [11C]MDL 100,907 is universally utilized as the gold-standard reference material to validate the new tracer's binding potential, P-gp efflux resistance, and regional distribution [3].